

Application Notes and Protocols for Cellular Labeling with Polymer Dots (Pdots)

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Compound of Interest

Compound Name: 8-M-Pdot

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing polymer dots (Pdots) as exceptionally bright and stable fluorescent probes for labeling live and fixed cells. Pdots offer significant advantages over traditional organic dyes and quantum dots, making them ideal for a wide range of applications in biological imaging, diagnostics, and drug development.

Introduction to Pdots for Cellular Imaging

Semiconducting polymer dots (Pdots) are a novel class of fluorescent nanoparticles renowned for their extraordinary brightness, high photostability, and low cytotoxicity.^{[1][2][3][4]} These characteristics make them superior probes for demanding fluorescence-based studies, including long-term cell tracking, single-particle imaging, and flow cytometry.^[1] Pdots can be functionalized and conjugated to biomolecules such as antibodies and streptavidin, enabling the specific targeting and labeling of cellular structures and surface markers.

Key Advantages of Pdots

Pdots exhibit several advantages over conventional fluorescent labels like organic dyes and quantum dots (Qdots).

Feature	Pdots	Organic Dyes	Quantum Dots (Qdots)
Brightness	Exceptionally high, orders of magnitude greater than organic dyes and significantly brighter than Qdots.	Moderate to high, but prone to photobleaching.	High, but can be quenched by certain biological environments.
Photostability	Excellent resistance to photobleaching, allowing for long-term imaging.	Prone to rapid photobleaching.	Generally photostable, but can exhibit blinking.
Toxicity	Generally low cytotoxicity and good biocompatibility.	Varies, some can be toxic.	Potential for heavy metal-induced toxicity.
Blinking	Non-blinking emission.	Generally non-blinking.	Exhibit blinking, which can complicate single-molecule tracking.
Two-Photon Cross-Section	Large two-photon absorption cross-section, beneficial for deep tissue imaging.	Varies.	Moderate.

Experimental Protocols

Here, we provide detailed protocols for the bioconjugation of Pdots and their application in targeted and bioorthogonal cell labeling.

Protocol 1: Bioconjugation of Pdots with Antibodies

This protocol describes the covalent conjugation of antibodies to carboxylated Pdots using carbodiimide chemistry. This is a common method for creating targeted Pdot probes.

Materials:

- Carboxylated Pdots
- Antibody of interest (e.g., IgG)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Phosphate-buffered saline (PBS), pH 7.4
- Bovine Serum Albumin (BSA)
- Centrifugal filter units (e.g., Amicon Ultra)

Procedure:

- **Activate Pdots:** Resuspend carboxylated Pdots in PBS. Add EDC and NHS to the Pdot solution to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.
- **Remove Excess EDC/NHS:** Use a centrifugal filter unit to remove excess EDC and NHS.
- **Conjugation:** Immediately add the antibody to the activated Pdots. The primary amine groups on the antibody will react with the activated carboxyl groups on the Pdots to form a stable amide bond. Incubate for 2 hours at room temperature with gentle mixing.
- **Blocking:** Add a blocking agent, such as BSA or glycine, to quench any unreacted NHS-esters.
- **Purification:** Purify the Pdot-antibody conjugates using a centrifugal filter unit to remove unconjugated antibodies and other reactants.
- **Storage:** Store the Pdot-antibody conjugates at 4°C, protected from light.

Protocol 2: Targeted Labeling of Cell Surface Receptors

This protocol details the use of Pdot-antibody conjugates to label specific receptors on the cell surface, such as HER2 on SK-BR-3 cells or EpCAM on MCF-7 cells.

Materials:

- Cells expressing the target receptor (e.g., SK-BR-3 or MCF-7 cells)
- Primary antibody against the target receptor
- Pdot-conjugated secondary antibody (if the primary antibody is not directly conjugated) or Pdot-streptavidin (if using a biotinylated primary antibody)
- Cell culture medium
- PBS
- BSA (for blocking)
- Paraformaldehyde (for fixing, optional)
- Hoechst or DAPI stain (for nuclear counterstaining, optional)

Procedure:

- **Cell Culture:** Culture the cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dish).
- **Primary Antibody Incubation:** Wash the cells with PBS. Incubate the cells with the primary antibody diluted in a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature or 4°C.
- **Washing:** Wash the cells three times with PBS to remove unbound primary antibodies.
- **Pdot Probe Incubation:** Incubate the cells with the Pdot-conjugated secondary antibody or Pdot-streptavidin diluted in blocking buffer for 30-60 minutes at room temperature, protected from light.
- **Washing:** Wash the cells three times with PBS to remove unbound Pdot probes.
- **(Optional) Fixing and Counterstaining:** If desired, fix the cells with 4% paraformaldehyde for 15 minutes. After washing with PBS, you can counterstain the nuclei with Hoechst or DAPI.

- Imaging: Image the labeled cells using a fluorescence microscope with appropriate filter sets for the Pdots and any counterstains used.

Protocol 3: Bioorthogonal Labeling of Cellular Components via Click Chemistry

This protocol describes a method for labeling newly synthesized proteins or glycoproteins within cells using Pdots and click chemistry.

Materials:

- Cells in culture
- Bioorthogonal metabolic label (e.g., L-azidohomoalanine (AHA) for proteins or an azide-modified sugar for glycoproteins)
- Pdots functionalized with an alkyne group
- Copper(I) catalyst solution (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate)
- Ligand (e.g., TBTA) to stabilize the copper(I)
- Fixative (e.g., 4% paraformaldehyde)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Procedure:

- Metabolic Labeling: Culture cells in a medium containing the bioorthogonal metabolic label (e.g., AHA) for a desired period to allow for its incorporation into newly synthesized biomolecules.
- Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde. Permeabilize the cells with a permeabilization buffer to allow entry of the click chemistry reagents.

- **Click Reaction:** Prepare a click reaction cocktail containing the copper(I) catalyst, ligand, and alkyne-functionalized Pdots in PBS. Incubate the fixed and permeabilized cells with the click reaction cocktail for 1 hour at room temperature.
- **Washing:** Wash the cells thoroughly with PBS to remove unreacted reagents.
- **Imaging:** The cells are now labeled with Pdots at the sites of the metabolically incorporated bioorthogonal label and can be imaged via fluorescence microscopy.

Protocol 4: Assessment of Pdot Cytotoxicity

It is crucial to assess the potential cytotoxicity of Pdots in your specific cell model. A common method is the use of a viability assay.

Materials:

- Cells of interest
- Pdots at various concentrations
- Cell culture medium
- 96-well plates
- Cell viability assay reagent (e.g., CellTiter-Blue® or MTT)

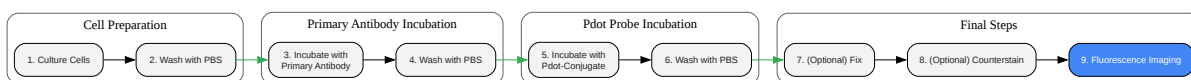
Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
- **Pdot Incubation:** Prepare serial dilutions of Pdots in a cell culture medium. Remove the old medium from the cells and add the Pdot-containing medium. Include a no-Pdot control.
- **Incubation:** Incubate the cells with the Pdots for a period relevant to your planned imaging experiments (e.g., 24, 48, or 72 hours).

- **Viability Assay:** After the incubation period, perform the cell viability assay according to the manufacturer's instructions.
- **Data Analysis:** Measure the signal (e.g., fluorescence or absorbance) and calculate the percentage of viable cells for each Pdot concentration relative to the untreated control.

Visualizations

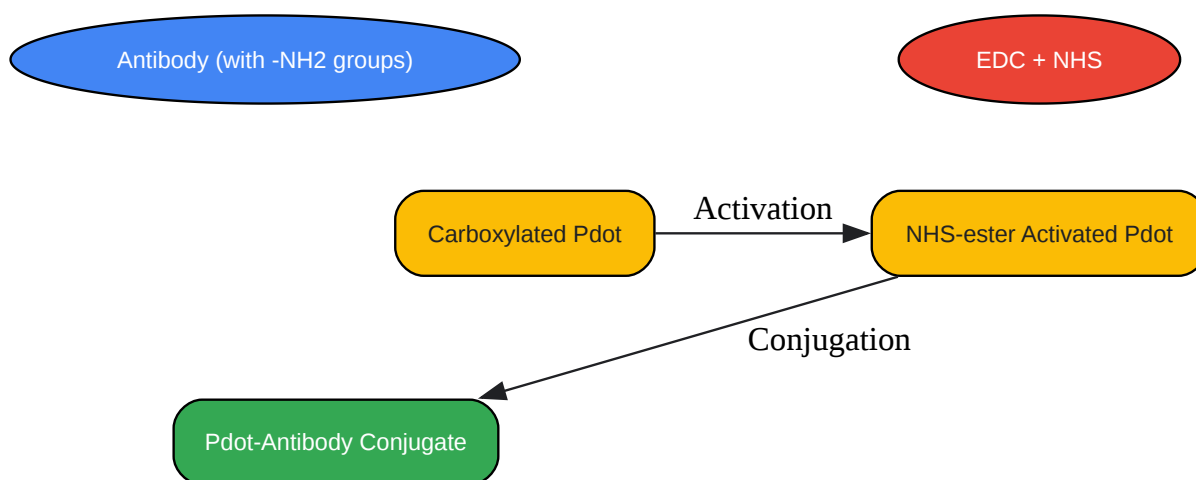
Experimental Workflow for Targeted Cell Labeling



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Caption: Workflow for targeted labeling of cell surface markers using Pdot bioconjugates.

Logical Relationship for Pdot Bioconjugation



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Caption: Key steps in the EDC-NHS chemistry for conjugating antibodies to Pdots.

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References

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